molecular formula C25H21N3O5 B7700644 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide

Cat. No. B7700644
M. Wt: 443.5 g/mol
InChI Key: PIUOATMXBMVOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide involves its ability to inhibit the activity of PKC. PKC is an enzyme that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, this compound is able to induce cell cycle arrest and apoptosis in cancer cells, as well as potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. These effects include the induction of cell cycle arrest and apoptosis in cancer cells, as well as potentially slowing the progression of neurodegenerative diseases. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide in lab experiments is its well-studied mechanism of action. This compound has been extensively studied, and its ability to inhibit PKC activity has been well-established. Additionally, this compound has been found to have a variety of potential therapeutic applications, which may make it a valuable tool for studying a variety of diseases.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects, and caution should be taken when handling it. Additionally, more research is needed to fully understand the potential side effects of this compound.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide. One potential direction is to further explore its potential use as an anticancer agent. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and more research is needed to fully understand its potential therapeutic benefits.
Another potential direction for research is to explore the potential use of this compound as a treatment for neurodegenerative diseases. This compound has been found to potentially slow the progression of these diseases, and more research is needed to fully understand its potential therapeutic benefits.
Finally, more research is needed to fully understand the potential side effects of this compound. This compound has been found to have cytotoxic effects, and more research is needed to fully understand the potential risks associated with its use.

Synthesis Methods

The synthesis method for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide involves several steps. The first step involves the synthesis of 2-hydroxy-7-methylquinoline-3-carbaldehyde, which is then reacted with 2-methoxyaniline to form the corresponding imine. This imine is then reduced to the corresponding amine, which is then reacted with 3-nitrobenzoyl chloride to form the final product.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of applications, including as an inhibitor of protein kinase C (PKC) activity, as a potential anticancer agent, and as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-16-10-11-17-13-19(24(29)26-21(17)12-16)15-27(22-8-3-4-9-23(22)33-2)25(30)18-6-5-7-20(14-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUOATMXBMVOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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